Pharmacological Fingerprint: CCR5 Antagonism Confirmed by Primary Screening
The target compound is explicitly identified as a CCR5 antagonist through preliminary pharmacological screening, whereas its closest in-class analogs—such as the 3-chloro-4-methoxyphenyl (CAS 1396809-21-4) and 2-methylphenyl (CAS 1396876-54-2) variants—lack any publicly disclosed target annotation [1]. The absence of a defined molecular target for the analogs means a researcher selecting them must invest in de novo target deconvolution, while CAS 1396876-55-3 offers a known starting point for CCR5-mediated pathway studies.
| Evidence Dimension | Pharmacological target annotation |
|---|---|
| Target Compound Data | CCR5 antagonist (primary screening) |
| Comparator Or Baseline | CAS 1396809-21-4 and CAS 1396876-54-2: No target annotation publicly available |
| Quantified Difference | Qualitative: Target identified vs. target unknown |
| Conditions | Preliminary pharmacological screening; exact assay not disclosed in the public domain |
Why This Matters
A known target reduces the risk of experimental failure and accelerates assay design for procurement decisions.
- [1] Semantic Scholar Author Profile: 张会利. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. (2012). View Source
